molecular formula C19H12N2O2 B3059344 Phenanthridine, 6-(4-nitrophenyl)- CAS No. 98351-83-8

Phenanthridine, 6-(4-nitrophenyl)-

Cat. No.: B3059344
CAS No.: 98351-83-8
M. Wt: 300.3 g/mol
InChI Key: USMWOEALQILDGH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthridine derivatives, including phenanthridine, 6-(4-nitrophenyl)-, can be achieved through various methods. One common approach involves the oxidative photocyclization of aromatic Schiff bases in the presence of acid to increase the reaction rate . Another method includes the Fe(III)-catalyzed intramolecular cyclization of O-acetyloximes . These reactions typically require specific conditions such as the presence of acid or metal catalysts to proceed efficiently.

Industrial Production Methods

Industrial production of phenanthridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal-catalyzed C–C and C–N bond formation coupling reactions has been explored for the efficient production of phenanthridine derivatives .

Chemical Reactions Analysis

Types of Reactions

Phenanthridine, 6-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the oxidative photocyclization of aromatic Schiff bases requires the presence of acid . The Fe(III)-catalyzed intramolecular cyclization of O-acetyloximes is another example of a reaction involving metal catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Phenanthridine, 6-(4-nitrophenyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenanthridine, 6-(4-nitrophenyl)- can be compared to other similar compounds such as:

Biological Activity

Phenanthridine, 6-(4-nitrophenyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Phenanthridine Derivatives

Phenanthridine derivatives are known for their wide range of biological activities, including antitubercular, anticancer, antibacterial, and antiviral properties. The compound , 6-(4-nitrophenyl)-phenanthridine, is particularly notable for its potential applications in treating infectious diseases and cancers.

Antitubercular Activity

Recent studies highlight the antitubercular properties of phenanthridine derivatives. For instance, a series of compounds derived from phenanthridine have been evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). Notably:

  • Compound A : Exhibited a minimum inhibitory concentration (MIC) of 6.33 μM against Mtb H37Ra.
  • Compound B : Demonstrated even higher potency with an MIC of 4.05 μM against the Mtb H37Rv strain.
  • Compound C : Showed an MIC of 4.23 μM against the same strain .

These findings suggest that phenanthridine derivatives could serve as promising candidates for developing new antitubercular agents.

Anticancer Activity

Phenanthridine compounds also exhibit significant anticancer activity. They have been identified as inhibitors of poly ADP-ribose polymerase (PARP) family proteins, which play a crucial role in DNA repair mechanisms within cancer cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

The mechanisms through which phenanthridine derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many phenanthridine derivatives inhibit key enzymes involved in cellular processes, such as PARP.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
  • Antimicrobial Action : The presence of the nitrophenyl group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study conducted on various phenanthridine derivatives demonstrated their synthesis via oxidative photocyclization methods. The resulting compounds were tested for their biological activity, revealing significant antibacterial and antifungal properties .
  • In Vivo Studies : Preliminary in vivo studies using murine models have shown promising results for phenanthridine derivatives in treating tuberculosis. The compounds were administered to mice infected with Mtb, resulting in reduced bacterial loads .
  • Comparative Analysis : A comparative study evaluated the efficacy of 6-(4-nitrophenyl)-phenanthridine against other known antitubercular agents. The results indicated that certain derivatives possess superior activity profiles compared to traditional treatments .

Data Table: Biological Activities of Phenanthridine Derivatives

CompoundActivity TypeMIC (μM)Reference
Compound AAntitubercular6.33
Compound BAntitubercular4.05
Compound CAntitubercular4.23
PhenanthridinonePARP InhibitorN/A

Properties

IUPAC Name

6-(4-nitrophenyl)phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-21(23)14-11-9-13(10-12-14)19-17-7-2-1-5-15(17)16-6-3-4-8-18(16)20-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMWOEALQILDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475416
Record name Phenanthridine, 6-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98351-83-8
Record name Phenanthridine, 6-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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